2-{[3-(3-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide
Description
This compound belongs to the acetamide class, characterized by a spirocyclic 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a 3-fluorophenyl group and a sulfanyl-linked N-phenylacetamide moiety. Its molecular formula is C24H26FN3O3S (based on a structurally similar analog, ID: C250-0105) .
Properties
IUPAC Name |
2-[[2-(3-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c23-17-9-7-8-16(14-17)20-21(26-22(25-20)12-5-2-6-13-22)28-15-19(27)24-18-10-3-1-4-11-18/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVMNMHOXHEZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-{[3-(3,4-Dichlorophenyl)-1,4-Diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide
- Molecular Formula : C22H21Cl2N3OS .
- Key Differences : Replacing fluorine with chlorine at the 3-position and adding a 4-chloro substituent increases molecular weight (446.39 vs. ~455.55) and lipophilicity (Cl has higher hydrophobicity than F). Chlorine’s larger atomic radius may sterically hinder target binding compared to fluorine .
N-(3,4-Dimethoxyphenyl)-2-{[3-(3-Fluorophenyl)-1,4-Diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide
Core Structure Modifications
- 2-{[3-Cyano-4-(4-Fluorophenyl)-6-Oxo-1,4,5,6-Tetrahydro-2-pyridinyl]sulfanyl}-N-phenylacetamide Molecular Formula: C22H18FN3O2S . Key Differences: The tetrahydro-pyridinone core lacks the spirocyclic diazaspiro system, reducing conformational rigidity.
N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)-2-(3,4-Dichlorophenyl)acetamide
Functional Group Variations
- 1H-1,2,3-Triazol-1-yl-N-Phenylacetamide Derivatives Example: 2-(4-(((4-Oxomorpholino)Phenyl)Amino)Methyl)-1H-1,2,3-Triazol-1-yl)-N-Phenylacetamide . Key Differences: The triazole ring introduces additional hydrogen-bonding sites. The morpholino group enhances solubility but may reduce membrane permeability compared to the fluorophenyl-spiro system .
Structural and Pharmacokinetic Implications
- Electron Effects : Fluorine’s electronegativity may enhance target binding via dipole interactions, whereas chlorine’s bulkiness could reduce affinity .
- Conformational Rigidity: The spirocyclic system in the target compound likely improves metabolic stability compared to flexible analogs like the pyridinone or pyrazolone derivatives .
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